Sucrose dioleate, a type of sucrose ester, is an emulsifying agent derived from the esterification of sucrose with oleic acid. It is classified under food additives and is commonly referred to as E473. Sucrose dioleate is utilized in various applications, primarily in the food industry, due to its emulsifying properties, which enhance the texture and stability of food products.
Sucrose dioleate is synthesized from sucrose, a disaccharide composed of glucose and fructose, and oleic acid, a monounsaturated fatty acid found in various natural oils. The production of sucrose esters, including sucrose dioleate, can be achieved through chemical or enzymatic methods.
Sucrose esters are categorized based on their degree of esterification and the type of fatty acids used. Sucrose dioleate specifically refers to the diester formed from two oleic acid molecules attached to the sucrose backbone.
The synthesis of sucrose dioleate can be performed through various methods:
Sucrose dioleate consists of a sucrose molecule linked to two oleic acid chains via ester bonds. The molecular formula can be represented as CHO, highlighting its complex structure that combines carbohydrate and fatty acid components.
The primary reaction involved in the synthesis of sucrose dioleate is transesterification, where the hydroxyl groups of sucrose react with the carboxyl groups of oleic acid:
The mechanism by which sucrose dioleate functions as an emulsifier involves reducing the surface tension between immiscible liquids (e.g., oil and water). By forming a stable interface, it prevents phase separation in emulsions.
Sucrose dioleate finds applications primarily in the food industry as an emulsifier, stabilizer, and thickening agent. Its ability to improve texture and consistency makes it valuable in products such as:
Additionally, due to its biocompatibility, it is explored for use in pharmaceuticals and cosmetics for drug delivery systems and skin care formulations.
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